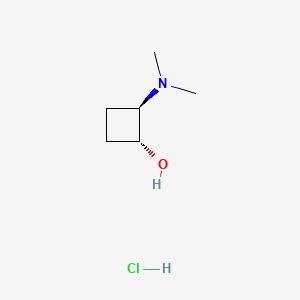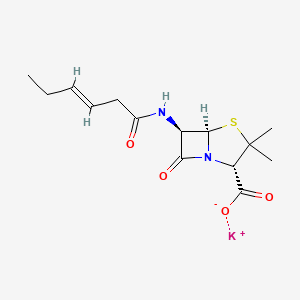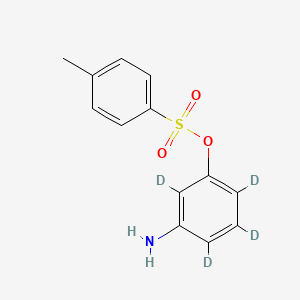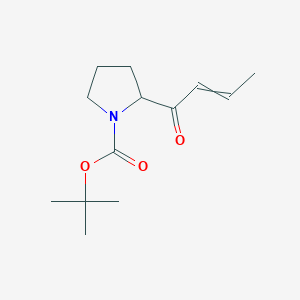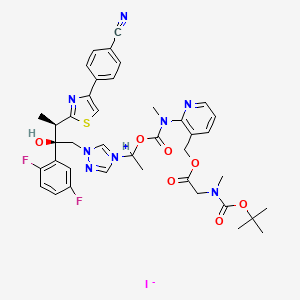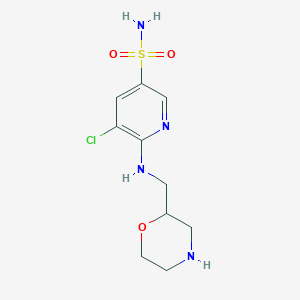
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group, a morpholin-2-ylmethylamino group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the chloro and sulfonamide groups, and the attachment of the morpholin-2-ylmethylamino group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base.
Attachment of the Morpholin-2-ylmethylamino Group: This step may involve nucleophilic substitution reactions where the morpholin-2-ylmethylamine reacts with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chloro group.
Aplicaciones Científicas De Investigación
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-2-sulfonamide
- 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-4-sulfonamide
- 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-carboxamide
Uniqueness
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H15ClN4O3S |
|---|---|
Peso molecular |
306.77 g/mol |
Nombre IUPAC |
5-chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H15ClN4O3S/c11-9-3-8(19(12,16)17)6-15-10(9)14-5-7-4-13-1-2-18-7/h3,6-7,13H,1-2,4-5H2,(H,14,15)(H2,12,16,17) |
Clave InChI |
QGKWLHBFVPJYMU-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)CNC2=C(C=C(C=N2)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


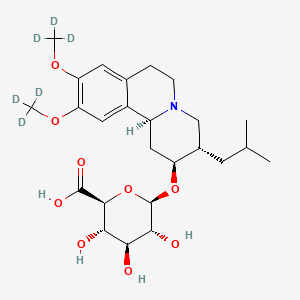


![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
